molecular formula C14H12F3NO3S B14626836 2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethane-1-sulfonamide CAS No. 55688-31-8

2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethane-1-sulfonamide

Cat. No.: B14626836
CAS No.: 55688-31-8
M. Wt: 331.31 g/mol
InChI Key: JAXYQVNGEAXGAV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethane-1-sulfonamide is a chemical compound that features a trifluoromethyl group, a phenoxyphenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethane-1-sulfonamide typically involves the reaction of 2-phenoxyaniline with trifluoroethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyphenyl group can provide additional binding interactions with the target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A related compound with a trifluoromethyl group and an alcohol functional group.

    2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group and a phenyl ketone structure.

    2,2,2-Trifluoro-N-phenylacetamide: Features a trifluoromethyl group and a phenylacetamide structure.

Uniqueness

2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethane-1-sulfonamide is unique due to the combination of its trifluoromethyl, phenoxyphenyl, and sulfonamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

55688-31-8

Molecular Formula

C14H12F3NO3S

Molecular Weight

331.31 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-phenoxyphenyl)ethanesulfonamide

InChI

InChI=1S/C14H12F3NO3S/c15-14(16,17)10-22(19,20)18-12-8-4-5-9-13(12)21-11-6-2-1-3-7-11/h1-9,18H,10H2

InChI Key

JAXYQVNGEAXGAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)CC(F)(F)F

Origin of Product

United States

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